REACTION_SMILES
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[CH3:28][C:29](=[O:30])[O:31][C:32](=[O:33])[CH3:34].[CH3:35][C:36](=[O:37])[OH:38].[c:1]1([CH:7]([CH:8]2[CH2:9][CH2:10][N:11]([CH2:14][c:15]3[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]3)[CH2:12][CH2:13]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH:7]([CH:8]2[CH2:9][CH2:10][N:11]([CH2:14][c:15]3[cH:16][cH:17][c:18]([NH:21][C:29]([CH3:28])=[O:30])[cH:19][cH:20]3)[CH2:12][CH2:13]2)[c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Nc1ccc(CN2CCC(C(c3ccccc3)c3ccccc3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(CN2CCC(C(c3ccccc3)c3ccccc3)CC2)cc1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(CN2CCC(C(c3ccccc3)c3ccccc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |